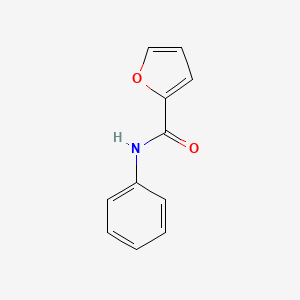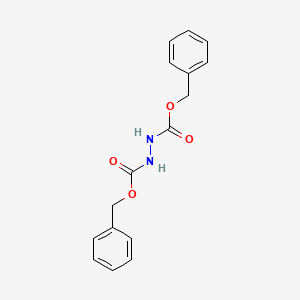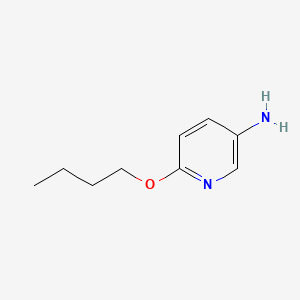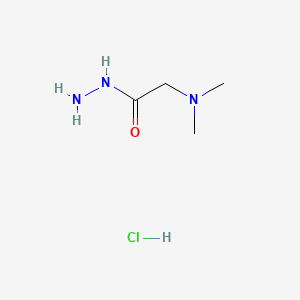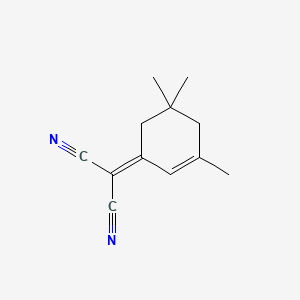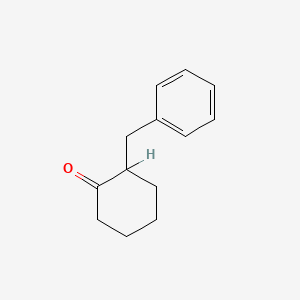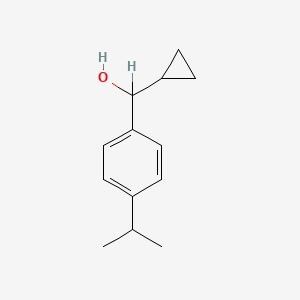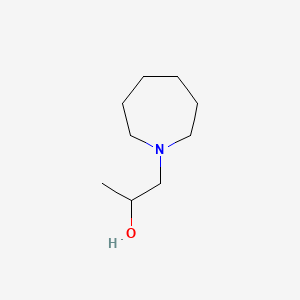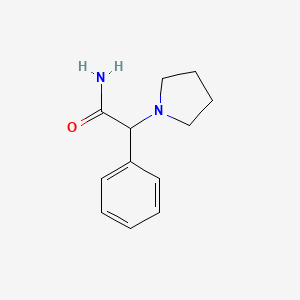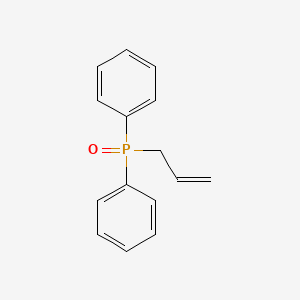
Óxido de alildifenilfosfina
Descripción general
Descripción
Allyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C₁₅H₁₅OP. It is characterized by the presence of an allyl group (CH₂=CH-CH₂-) attached to a diphenylphosphine oxide moiety. This compound is known for its utility in various chemical reactions and its role as a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
Allyldiphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Allyldiphenylphosphine oxide is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Safety and Hazards
Mecanismo De Acción
Target of Action
Allyldiphenylphosphine oxide (ADPO) is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, particularly those containing carbon-carbon double bonds .
Mode of Action
ADPO interacts with its targets through a process known as radical addition . In this process, ADPO is added to allylic compounds under photoirradiation, leading to the formation of γ-functionalized phosphine ligand precursors . This addition proceeds regioselectively in an anti-Markovnikov manner .
Biochemical Pathways
The biochemical pathways affected by ADPO involve the formation of C–P bonds . The addition of secondary phosphine oxides to alkenes is one of the simplest synthetic methods for C–P bond formation . This process involves the generation of a phosphinoyl radical, which attacks the terminal carbon of an alkene to generate a carbon-centered radical . Subsequent hydrogen abstraction from diphenylphosphine oxide yields a hydrophosphinylated product .
Pharmacokinetics
Its reactivity and stability can be influenced by factors such as temperature, light, and the presence of other chemicals .
Result of Action
The result of ADPO’s action is the formation of new organic compounds with desired properties . For example, the reduction of allenyl(diphenyl)phosphine oxides with HSiCl3 or LiAlH4 selectively affords the corresponding allyl(diphenyl)phosphine oxides .
Action Environment
The action of ADPO is influenced by environmental factors such as light and temperature . For instance, the radical addition of ADPO to allylic compounds requires photoirradiation . Moreover, the stability of ADPO can be affected by temperature, as indicated by its melting point of 110-114 °C .
Análisis Bioquímico
Biochemical Properties
Allyldiphenylphosphine oxide plays a significant role in biochemical reactions, particularly in the formation of C–P bonds through hydrophosphinylation reactions . It interacts with enzymes and proteins involved in these reactions, such as phosphinoyl radicals, which are generated under photoirradiation . These radicals attack the terminal carbon of alkenes, leading to the formation of carbon-centered radicals and subsequent hydrophosphinylated products . The compound’s ability to participate in these reactions makes it a valuable reagent in organic synthesis.
Cellular Effects
The effects of Allyldiphenylphosphine oxide on various types of cells and cellular processes are profound. It influences cell function by participating in cell signaling pathways and altering gene expression . For instance, the compound’s interaction with phosphinoyl radicals can lead to changes in cellular metabolism and the activation of specific signaling pathways . These interactions can have downstream effects on cellular processes, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Allyldiphenylphosphine oxide exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s ability to generate phosphinoyl radicals under photoirradiation is a key aspect of its mechanism of action . These radicals can bind to various biomolecules, leading to changes in their structure and function. Additionally, the compound can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allyldiphenylphosphine oxide can change over time due to its stability and degradation . The compound is known to be stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects can include changes in gene expression, cellular metabolism, and overall cell health.
Dosage Effects in Animal Models
The effects of Allyldiphenylphosphine oxide vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism . At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Allyldiphenylphosphine oxide is involved in several metabolic pathways, including those related to the formation of C–P bonds . It interacts with enzymes and cofactors that facilitate these reactions, such as phosphinoyl radicals . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, Allyldiphenylphosphine oxide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, particularly in relation to its role in biochemical reactions .
Subcellular Localization
The subcellular localization of Allyldiphenylphosphine oxide is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its role in cellular processes and biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyldiphenylphosphine oxide can be synthesized through the hydrophosphinylation of allylic compounds with diphenylphosphine oxide. This reaction is typically photoinduced, proceeding regioselectively in an anti-Markovnikov manner. The process involves the formation of a phosphinoyl radical under photoirradiation, which then adds to the terminal carbon of the alkene, followed by hydrogen abstraction to yield the hydrophosphinylated product .
Industrial Production Methods: In an industrial setting, the synthesis of allyldiphenylphosphine oxide may involve the use of large-scale photoreactors to facilitate the photoinduced hydrophosphinylation process. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, light intensity, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Allyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.
Substitution: The compound can participate in substitution reactions, where the allyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and trichlorosilane (HSiCl₃) are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of phosphine oxides with different substituents.
Reduction: Formation of allyl(diphenyl)phosphine oxides.
Substitution: Formation of substituted phosphine oxides with various functional groups.
Comparación Con Compuestos Similares
Diphenylphosphine oxide: Similar in structure but lacks the allyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one allyl group.
Allylphosphine oxide: Contains an allyl group but lacks the diphenyl moiety.
Uniqueness: Allyldiphenylphosphine oxide is unique due to the presence of both an allyl group and a diphenylphosphine oxide moiety. This combination imparts distinct reactivity and coordination properties, making it a valuable compound in various chemical and industrial applications.
Propiedades
IUPAC Name |
[phenyl(prop-2-enyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPAPANRSWMTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194338 | |
| Record name | Allyldiphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4141-48-4 | |
| Record name | Allyldiphenylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4141-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyldiphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyldiphenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of allyldiphenylphosphine oxide and what are some of its key properties?
A1: Allyldiphenylphosphine oxide has the molecular formula C15H15OP and a molecular weight of 242.26 g/mol. [] While its spectroscopic data can be found in various resources, [, ] it's important to note that this compound is primarily recognized as a versatile reagent in organic synthesis rather than a biologically active molecule.
Q2: How is allyldiphenylphosphine oxide synthesized?
A2: There are several synthetic approaches to allyldiphenylphosphine oxide. One method utilizes a one-pot synthesis employing a tandem Sn2′ / Michaelis-Arbuzov sequence, significantly accelerated by microwave heating. [, ] Another method involves a reaction with a carbonyl compound, an alkyl halide, and a diphenylphosphinoyl reagent. This can proceed via two pathways, one of which features a diphenylphosphinoyl group migration. []
Q3: What are the primary applications of allyldiphenylphosphine oxide in organic synthesis?
A3: Allyldiphenylphosphine oxide serves as a valuable reagent in various organic reactions. Notably, its lithium derivatives react stereoselectively with aldehydes. These products can then undergo diphenylphosphinic acid elimination, leading to the stereospecific formation of substituted dienes. [] This compound has also been used in the synthesis of phosphorlyated polymers. []
Q4: Can allyldiphenylphosphine oxide undergo rearrangements?
A4: Yes, allyldiphenylphosphine oxide can undergo an allyl-propenyl rearrangement in the presence of a base like sodium ethoxide, yielding the corresponding 1-propenyl compound. []
Q5: Has allyldiphenylphosphine oxide been used in the synthesis of natural products?
A5: Yes, researchers utilized allyldiphenylphosphine oxide in a synthetic route towards 24-demethylbafilomycin C1, a plecomacrolide natural product. In this synthesis, it was employed in a Horner-Wittig olefination reaction to construct a crucial (E)-1,3-diene subunit within the target molecule. []
Q6: Are there any known applications of allyldiphenylphosphine oxide in materials science?
A6: Allyldiphenylphosphine oxide has been incorporated into copolymers with other phosphorus-containing monomers to create materials with flame-retardant properties. These copolymers, containing crosslinkable spiro orthoester side-chain units, were shown to expand upon cationic crosslinking, potentially offering advantages in material processing and applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

